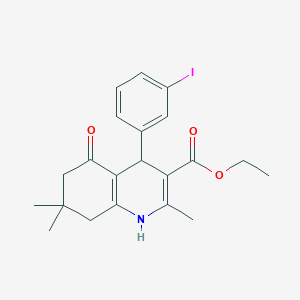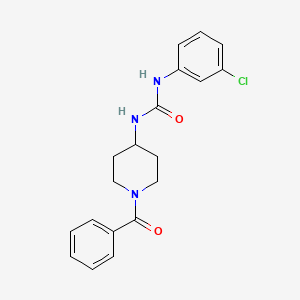
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine, also known as FMePPP, is a compound that has been studied for its potential applications in scientific research.
Wirkmechanismus
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of these receptors in the brain. Dopamine D3 receptors are involved in the regulation of dopamine signaling, which is important for a variety of physiological processes, including movement, motivation, and reward. By blocking dopamine D3 receptors, this compound may have therapeutic potential for the treatment of disorders related to dopamine signaling.
Biochemical and Physiological Effects
Studies have shown that this compound can decrease the release of dopamine in the brain, which is consistent with its mechanism of action as a dopamine D3 receptor antagonist. Additionally, this compound has been shown to decrease the activity of certain brain regions that are involved in reward processing, which may be relevant to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine in lab experiments is its high selectivity for dopamine D3 receptors, which allows for more precise manipulation of dopamine signaling in the brain. However, one limitation of this compound is that it has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. One potential avenue of research is to investigate its therapeutic potential for the treatment of drug addiction and other disorders related to dopamine signaling. Additionally, further studies are needed to better understand the mechanisms underlying the biochemical and physiological effects of this compound. Finally, research on the synthesis of this compound and related compounds may lead to the development of new tools for studying dopamine signaling in the brain.
Synthesemethoden
The synthesis of 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine involves the reaction of 1,4-bis(3-chloropropyl)piperazine with furfural in the presence of sodium methoxide. The resulting intermediate is then reacted with morpholine and acetic anhydride to yield this compound. This synthesis method has been reported in various scientific journals and has been demonstrated to produce high yields of this compound.
Wissenschaftliche Forschungsanwendungen
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective dopamine D3 receptor antagonist, which may be useful in the treatment of drug addiction and other disorders related to dopamine signaling. Additionally, this compound has been shown to have potential as a tool for studying the role of dopamine D3 receptors in the brain.
Eigenschaften
IUPAC Name |
[1-[1-(furan-3-ylmethyl)piperidin-4-yl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c24-20(23-10-13-25-14-11-23)18-1-8-22(9-2-18)19-3-6-21(7-4-19)15-17-5-12-26-16-17/h5,12,16,18-19H,1-4,6-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFNAUWMUUKQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C3CCN(CC3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(1-cyclopenten-1-yl)-N-formyl-3-methyl-N-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4958742.png)
![4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4958746.png)
![N~1~-(3-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4958761.png)
![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(3-methoxypropyl)piperidine](/img/structure/B4958768.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine](/img/structure/B4958776.png)

![methyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4958787.png)
![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4958795.png)

![2,4-dichloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4958809.png)



